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Compound of Interest

Compound Name:

(1-(2-

Bromophenyl)cyclobutyl)methana

mine

CAS No.: 1228994-79-3

Cat. No.: B582486

Get Quote

CAS: 1228994-79-3 (Free Base) | Molecular Formula: C₁₁H₁₄BrN Class: Conformationally

Restricted Phenethylamine / Arylcyclobutylamine[1][2]

Executive Summary
(1-(2-Bromophenyl)cyclobutyl)methanamine represents a high-value "structural probe" in

the design of monoamine transporter (MAT) ligands.[1][2] By fusing the pharmacophore of

phenethylamine into a rigid cyclobutane ring and incorporating an ortho-bromo substituent, this

molecule creates a distinct steric and electronic environment compared to flexible analogs

(e.g., amphetamine) or para-substituted analogs (e.g., desmethylsibutramine).[2]

Core Hypothesis: The cyclobutane ring restricts the side-chain conformation, likely favoring

reuptake inhibition over substrate-based release at monoamine transporters (SERT/NET).[1][2]

The ortho-bromo substituent introduces a "steric lock," forcing the phenyl ring out of

coplanarity, potentially enhancing selectivity for serotonin transporters (SERT) or Sigma

receptors while reducing MAO-mediated metabolism.[2]
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Structural & Chemical Analysis[1][3][4][5]
The "Beta-Quaternary" Constraint
Unlike standard phenethylamines where the ethyl chain is flexible, this molecule features a

quaternary carbon at the

-position (relative to the nitrogen).[1][2]

Consequence: The vector of the amine side chain (-CH₂-NH₂) is fixed relative to the aromatic

ring.[1][2] This reduces the entropic penalty of binding to protein targets.[1]

Metabolic Stability: The steric bulk at the

-position hinders access by Monoamine Oxidases (MAO), predicting a longer half-life than
unsubstituted phenethylamines.[1][2]

The Ortho-Bromo Effect (Steric & Electronic)
The 2-bromo substituent is the critical differentiator:

Conformational Locking: The large Van der Waals radius of bromine (1.85 Å) at the ortho

position creates a steric clash with the cyclobutane ring hydrogens.[1] This forces the phenyl

ring to twist significantly (likely ~60-90°) relative to the cyclobutane plane.[1][2]

Lipophilicity: The bromine atom significantly increases LogP (predicted ~3.2), ensuring high

Blood-Brain Barrier (BBB) permeability.[1][2]

Halogen Bonding: The bromine can act as a halogen bond donor (sigma-hole) to carbonyl

backbone residues in the target receptor, a mechanism often exploited to boost potency in

modern ligand design.[1]

Predicted Pharmacodynamics (Mechanism of
Action)[1][2]
Based on Structure-Activity Relationship (SAR) data from Sibutramine and 1-

arylcyclobutanemethanamines, the following activity profile is projected:
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Primary Target: Monoamine Transporters (MATs)[1][2]
SERT (Serotonin Transporter): High Probability.[1][2] Bulky aryl-cyclobutanes often favor

SERT.[1][2] The 2-Br substituent aligns with the hydrophobic pocket requirements of the S1

subsite in SERT.[1]

NET (Norepinephrine Transporter): Moderate Probability.[1][2][3] The secondary amine of

Sibutramine favors NET/SERT; the primary amine here may retain NET affinity but with

altered kinetics.[1]

DAT (Dopamine Transporter): Low/Moderate Probability.[1][2] Ortho-substitution typically

reduces DAT affinity compared to para-substitution (e.g., 4-Cl in Sibutramine).[1][2]

Secondary Targets
Sigma-1 Receptor (

): High Probability.[1][2] The combination of a basic amine, a hydrophobic spacer
(cyclobutane), and a halogenated aromatic ring is the classic pharmacophore for Sigma-1
ligands (neuroprotective/nootropic potential).[2]

5-HT

Receptors: Low Probability.[1][2][4][5] While 2-substituents can modulate 5-HT affinity, the
lack of methoxy groups (common in hallucinogens like 2C-B) suggests low agonist efficacy.
[1][2]

Visualization: SAR & Signaling Logic
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Click to download full resolution via product page

Caption: SAR logic flow deriving the specific pharmacological profile of the 2-bromo-cyclobutyl

scaffold from the parent phenethylamine structure.

Experimental Validation Protocols
To validate the biological activity of this scaffold, the following standardized workflows are

required.

Synthesis & Purification (Brief)
Route: Palladium-catalyzed cross-coupling of 1-cyano-cyclobutyl-boronate with 1-bromo-2-

iodobenzene, followed by nitrile reduction.[1][2]

Purity Requirement: >98% by HPLC. Note: Remove all traces of palladium, as heavy metals

interfere with binding assays.

In Vitro Radioligand Binding Assay (Step-by-Step)
Objective: Determine affinity (

) for SERT, NET, and DAT.

Membrane Preparation:

Use HEK293 cells stably expressing human SERT, NET, or DAT.

Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and

5 mM KCl.[1] Rationale: Na⁺ and Cl⁻ ions are obligate co-factors for monoamine

transporter binding.

Incubation:

Ligands:

SERT: [³H]Citalopram (Target

~ 1-2 nM).[1][2]
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NET: [³H]Nisoxetine.[1][2]

DAT: [³H]WIN 35,428.[1][2]

Test Compound: Dilute (1-(2-Bromophenyl)cyclobutyl)methanamine in DMSO (final

conc < 0.1%). Range: 10⁻¹⁰ M to 10⁻⁵ M.[1]

Incubate for 60 min at 25°C.

Termination:

Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).[1][2]

Rationale: PEI reduces non-specific binding of hydrophobic ligands.

Analysis:

Measure radioactivity via liquid scintillation counting.[1]

Calculate

and convert to

using the Cheng-Prusoff equation.[1][2]

Functional Uptake Assay
Objective: Distinguish between Reuptake Inhibition (blocker) and Substrate Release (releaser).

[1][2]

System: Rat brain synaptosomes (P2 fraction).[1]

Protocol:

Pre-incubate synaptosomes with the test compound (100 nM) for 10 min.[1]

Add [³H]5-HT or [³H]DA.[1][2]

Measure uptake after 5 minutes.

Differentiation Logic:
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Inhibitor: Reduces uptake but does not induce efflux in pre-loaded synaptosomes.[1]

Releaser: Induces efflux of pre-loaded [³H]neurotransmitter even in the absence of

extracellular ions.[1]

Experimental Workflow Diagram

1. Synthesis & QC
(>98% Purity, HCl Salt)

2. Primary Binding Screen
(10 µM Single Point)

3. Ki Determination
(Dose-Response)

If >50% Displacement

4. Functional Assay
(Uptake vs. Release)

If Ki < 1 µM

5. Safety Profiling
(hERG, Cytotoxicity)

Click to download full resolution via product page

Caption: Sequential validation workflow to advance the compound from chemical entity to lead

candidate.

Safety & Toxicology Considerations
hERG Channel Inhibition
Aryl-amines with lipophilic tails are frequent hERG blockers (cardiotoxicity risk).[1][2]
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Risk Factor: High.[1][6] The 2-bromo-phenyl group is highly lipophilic.[1][2]

Mitigation: Early in silico docking to the hERG central cavity is recommended.[1] If hERG

< 10 µM, structural modification (e.g., adding a polar group to the cyclobutane) may be
required.[2]

Reactive Metabolites
While the cyclobutane ring is stable, the 2-bromoaniline substructure (if the ring opens or

degrades) can be toxic.[1][2] However, the quaternary carbon prevents aromatization, making

the formation of toxic aniline metabolites unlikely under physiological conditions.

Data Summary Table (Predicted)
Property Predicted Value Rationale

LogP 3.2 - 3.5
Lipophilic Br + Cyclobutane

hydrocarbon skeleton.[1][2]

TPSA ~26 Å²
Only one primary amine; high

BBB permeability.[1]

SERT Affinity (

)
50 - 200 nM

Analogous to

Desmethylsibutramine but

sterically constrained.[1][2]

NET Affinity (

)
100 - 500 nM

Primary amines often retain

NET affinity.[1][2]

Metabolic Stability
High (

)

-quaternary carbon blocks

MAO access.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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